

# A Comparative Guide to the Pharmacokinetics of Cariprazine and Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). The information presented is supported by experimental data from clinical studies to aid in research and drug development.

## **Executive Summary**

Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar I disorder. It is extensively metabolized into two pharmacologically active metabolites, DCAR and DDCAR, which contribute significantly to its overall therapeutic effect. A key feature of cariprazine's pharmacokinetic profile is the long half-life of its metabolites, particularly DDCAR, which results in a prolonged time to reach steady-state concentrations and a delayed elimination from the body. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visual representations of the metabolic pathway and a typical pharmacokinetic study workflow.

## Data Presentation: Comparative Pharmacokinetic Parameters



The following tables summarize the key pharmacokinetic parameters for cariprazine, DCAR, and DDCAR, including half-life, time to steady state (Tss), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).

Table 1: Half-Life and Time to Steady State

| Analyte                         | Terminal Half-Life (t½) | Time to 90% of Steady<br>State |
|---------------------------------|-------------------------|--------------------------------|
| Cariprazine                     | 2 - 5 days[1]           | ~1 week[2][3]                  |
| Desmethyl-cariprazine (DCAR)    | 1 - 2 days              | ~1 week[2][3]                  |
| Didesmethyl-cariprazine (DDCAR) | 1 - 3 weeks[4]          | ~3 weeks[2][3]                 |

Table 2: Pharmacokinetic Parameters After Single and Multiple Doses of Cariprazine



| Dose                       | Analyte      | Cmax (ng/mL)      | Tmax (h)        | AUC0–24h<br>(ng·h/mL) |
|----------------------------|--------------|-------------------|-----------------|-----------------------|
| 3 mg/day (Single<br>Dose)  | Cariprazine  | 7.9 ± 3.4         | 6.0 (4.0 - 8.0) | 123 ± 52              |
| DCAR                       | 2.5 ± 1.0    | 8.0 (4.0 - 24.0)  | 43 ± 17         |                       |
| DDCAR                      | 1.1 ± 0.4    | 24.0 (8.0 - 24.0) | 22 ± 8          | _                     |
| 3 mg/day<br>(Steady State) | Cariprazine  | 27.5 ± 11.2       | 4.0 (0.0 - 8.0) | 499 ± 204             |
| DCAR                       | 11.0 ± 4.5   | 4.0 (0.0 - 8.0)   | 201 ± 82        | _                     |
| DDCAR                      | 43.1 ± 18.0  | 4.0 (0.0 - 8.0)   | 884 ± 369       |                       |
| 6 mg/day (Single<br>Dose)  | Cariprazine  | 17.6 ± 7.9        | 4.0 (4.0 - 8.0) | 275 ± 123             |
| DCAR                       | 4.8 ± 1.9    | 8.0 (4.0 - 24.0)  | 85 ± 34         |                       |
| DDCAR                      | 1.8 ± 0.7    | 24.0 (8.0 - 24.0) | 37 ± 15         | <del>-</del>          |
| 6 mg/day<br>(Steady State) | Cariprazine  | 55.4 ± 24.1       | 4.0 (4.0 - 8.0) | 1007 ± 438            |
| DCAR                       | 21.4 ± 8.8   | 4.0 (4.0 - 8.0)   | 389 ± 160       |                       |
| DDCAR                      | 88.6 ± 37.0  | 4.0 (4.0 - 8.0)   | 1819 ± 759      |                       |
| 9 mg/day (Single<br>Dose)  | Cariprazine  | 28.1 ± 13.0       | 4.0 (4.0 - 8.0) | 443 ± 204             |
| DCAR                       | 7.2 ± 2.9    | 8.0 (4.0 - 24.0)  | 128 ± 52        |                       |
| DDCAR                      | 2.6 ± 1.0    | 24.0 (8.0 - 24.0) | 53 ± 21         |                       |
| 9 mg/day<br>(Steady State) | Cariprazine  | 88.1 ± 38.3       | 4.0 (4.0 - 8.0) | 1599 ± 695            |
| DCAR                       | 32.8 ± 13.5  | 4.0 (4.0 - 8.0)   | 596 ± 246       |                       |
| DDCAR                      | 138.2 ± 57.2 | 4.0 (4.0 - 8.0)   | 2836 ± 1173     |                       |



Data presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax. Data extracted from a clinical pharmacology study in patients with schizophrenia[5][6].

### **Metabolic Pathway of Cariprazine**

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[1][4] The metabolism involves sequential demethylation to form its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[7] DCAR is formed by the demethylation of cariprazine, and DDCAR is subsequently formed by the demethylation of DCAR.[7] Both metabolites have pharmacological profiles similar to the parent drug.[7]





Click to download full resolution via product page

Caption: Metabolic conversion of cariprazine to its active metabolites.

## **Experimental Protocols**

The pharmacokinetic data presented in this guide were primarily derived from population pharmacokinetic analyses of data from Phase 1, 2, and 3 clinical trials in adult patients with schizophrenia or bipolar mania.[1][7][8]

#### **Study Design and Patient Population**

- Study Types: The data were pooled from multiple studies, including single- and multiple-dose trials, as well as open-label and placebo-controlled studies.[5][9]
- Patient Population: The studies enrolled adult patients (typically 18-65 years old) diagnosed with schizophrenia or bipolar I disorder.[4][8]

#### **Dosing and Administration**

- Dosage Range: Cariprazine was administered orally once daily at doses ranging from 1.5 mg to 9 mg.[5]
- Formulation: Cariprazine was administered as immediate-release capsules.

#### Pharmacokinetic Sampling

- Biological Matrix: Plasma was the primary biological matrix used for the quantification of cariprazine and its metabolites.
- Sampling Schedule: Blood samples were collected at various time points, including pre-dose
  and at multiple time points post-dose, to characterize the full concentration-time profile. In
  some studies, intensive sampling was performed on the first and last days of treatment, with
  sparse sampling at other time points.[8]

#### **Bioanalytical Methodology**

 Analytical Technique: The concentrations of cariprazine, DCAR, and DDCAR in plasma were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)



methods.[2] This technique provides high sensitivity and specificity for the simultaneous quantification of the parent drug and its metabolites.

#### **Data Analysis**

- Pharmacokinetic Modeling: Population pharmacokinetic models were developed using nonlinear mixed-effects modeling software (e.g., NONMEM).[1][7] These models were used to describe the concentration-time profiles of cariprazine and its metabolites and to estimate key pharmacokinetic parameters.
- Compartmental Models: The disposition of cariprazine was typically described by a three-compartment model, while two-compartment models were used for DCAR and DDCAR.[1][7]
- Statistical Analysis: Standard statistical methods were used to summarize the pharmacokinetic parameters.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug like cariprazine.





#### Experimental Workflow for a Pharmacokinetic Study

Click to download full resolution via product page

Caption: A typical workflow for a clinical pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. List of Validated Assays Keystone Bioanalytical [keystonebioanalytical.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of Cariprazine and its Major Metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simulations-plus.com [simulations-plus.com]
- 9. Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12week treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of Cariprazine and Its Active Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670505#comparative-pharmacokinetics-of-cariprazine-and-its-active-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com